molecular formula C3H5N3O2 B8322447 (R)-3-azido-2-hydroxypropanal

(R)-3-azido-2-hydroxypropanal

Cat. No.: B8322447
M. Wt: 115.09 g/mol
InChI Key: HXOCWVXINKSYAR-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-azido-2-hydroxypropanal is an organic compound with a unique structure that includes an azido group (-N₃) and a hydroxyl group (-OH) attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-azido-2-hydroxypropanal typically involves the azidation of a suitable precursor. One common method is the reaction of (2R)-3-chloro-2-hydroxypropanal with sodium azide (NaN₃) under mild conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(R)-3-azido-2-hydroxypropanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (2R)-3-azido-2-oxopropanal.

    Reduction: The azido group can be reduced to an amine group, yielding (2R)-3-amino-2-hydroxypropanal.

    Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Triphenylphosphine (PPh₃) is commonly used in the Staudinger reaction.

Major Products Formed

    Oxidation: (2R)-3-azido-2-oxopropanal

    Reduction: (2R)-3-amino-2-hydroxypropanal

    Substitution: Iminophosphorane intermediates

Scientific Research Applications

(R)-3-azido-2-hydroxypropanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (R)-3-azido-2-hydroxypropanal depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-Chloro-2-hydroxypropanal: A precursor in the synthesis of (R)-3-azido-2-hydroxypropanal.

    (2R)-3-Amino-2-hydroxypropanal: A reduction product of this compound.

    (2R)-3-Azido-2-oxopropanal: An oxidation product of this compound.

Uniqueness

This compound is unique due to the presence of both an azido group and a hydroxyl group on the same molecule. This combination of functional groups allows for diverse reactivity and applications, particularly in the fields of bioorthogonal chemistry and drug development.

Properties

Molecular Formula

C3H5N3O2

Molecular Weight

115.09 g/mol

IUPAC Name

(2R)-3-azido-2-hydroxypropanal

InChI

InChI=1S/C3H5N3O2/c4-6-5-1-3(8)2-7/h2-3,8H,1H2/t3-/m1/s1

InChI Key

HXOCWVXINKSYAR-GSVOUGTGSA-N

Isomeric SMILES

C([C@H](C=O)O)N=[N+]=[N-]

Canonical SMILES

C(C(C=O)O)N=[N+]=[N-]

Origin of Product

United States

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